molecular formula C8H14ClN3O B1379095 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride CAS No. 1426291-26-0

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379095
CAS No.: 1426291-26-0
M. Wt: 203.67 g/mol
InChI Key: XCLPXUVVNWVVJW-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features both an azetidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of nitriles with hydroxylamine and aldehydes under microwave irradiation and solvent-free conditions . Another approach involves the use of semi/thio carbazides and sodium acetate with water, followed by the addition of aldehydes in methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives, while substitution reactions could produce various azetidine-substituted compounds .

Scientific Research Applications

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride involves its interaction with various molecular targets. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or cancer cell proliferation .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-2-3-7-10-8(12-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLPXUVVNWVVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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